molecular formula C10H12O B1667397 Anethol CAS No. 104-46-1

Anethol

Cat. No. B1667397
CAS RN: 104-46-1
M. Wt: 148.2 g/mol
InChI Key: RUVINXPYWBROJD-ONEGZZNKSA-N
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Description

Anethole, also known as anise camphor, is an organic compound that is widely used as a flavoring substance . It is a derivative of phenylpropene, a type of aromatic compound that occurs widely in nature, in essential oils . It contributes a large component of the distinctive flavors of anise and fennel, anise myrtle, liquorice, camphor, magnolia blossoms, and star anise .


Synthesis Analysis

Most commercial anethole is currently derived from tree extracts such as turpentine . Of only minor commercial significance, anethole can also be isolated from essential oils .


Molecular Structure Analysis

Anethole is an aromatic, unsaturated ether related to lignols. It exists as both cis–trans isomers (see also E–Z notation), involving the double bond outside the ring . The more abundant isomer, and the one preferred for use, is the trans or E isomer .


Chemical Reactions Analysis

Anethole is highly hydrophobic but soluble in ethanol, a combination that produces the “ouzo effect” . When ouzo and other anise-flavored liqueurs such as absinthe and arak are poured over ice or mixed with water, the mixtures spontaneously form highly stable emulsions .


Physical And Chemical Properties Analysis

The molecular weight of Anethole is approximately 148.2 g/mol . Anethole boasts a boiling point of about 232-234 degrees Celsius . While it is slightly soluble in water, Anethole is more soluble in alcohol .

Future Directions

Future in vitro and animal investigations should be conducted to explore other anti-MetS signaling pathways of anethole . Additionally, well-designed clinical studies are warranted to determine the optimal human dose, bioavailability, and pharmacokinetic characteristics of this dietary compound .

properties

IUPAC Name

1-methoxy-4-[(E)-prop-1-enyl]benzene
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InChI

InChI=1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3-8H,1-2H3/b4-3+
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InChI Key

RUVINXPYWBROJD-ONEGZZNKSA-N
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Canonical SMILES

CC=CC1=CC=C(C=C1)OC
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Isomeric SMILES

C/C=C/C1=CC=C(C=C1)OC
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Molecular Formula

C10H12O
Record name ANETHOLE
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Record name anethole
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Related CAS

26795-32-4
Record name Poly(trans-anethole)
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DSSTOX Substance ID

DTXSID9020087
Record name (E)-Anethole
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Molecular Weight

148.20 g/mol
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Physical Description

Anethole appears as white crystals or a liquid. Odor of anise oil and a sweet taste. (NTP, 1992), Liquid, White solid with an odor of anise; Affected by light; [Hawley] Colorless liquid with a sweet odor of aniseed; [Merck Index] Colorless crystalline solid or liquid; mp = 20-23 deg C; [MSDSonline], Colourless to faintly yellow liquid with an aniseed-like odour
Record name ANETHOLE
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Boiling Point

454.1 °F at 760 mmHg (NTP, 1992), 234 °C
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Flash Point

195 °F (NTP, 1992), 90.1 °C
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Solubility

Slightly soluble (NTP, 1992), 1:8 IN 80% ALCOHOL; 1:1 IN 90% ETHANOL, ALMOST WATER INSOL; MISCIBLE WITH CHLOROFORM & ETHER, Water solubility = 1.110E-1 g/l @ 25 °C, Slightly soluble in water; miscible with chloroform and ether, 1 ml in 2 ml 96% alcohol (in ethanol)
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Density

0.9882 (NTP, 1992) - Less dense than water; will float, 0.9878 @ 20 °C/4 °C, 0.983-0.988
Record name ANETHOLE
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Vapor Pressure

0.05 [mmHg], 5.45 Pa @ 294 deg K
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Product Name

Anethole

Color/Form

White crystals

CAS RN

104-46-1, 4180-23-8, 50770-19-9
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Melting Point

70.4 °F (NTP, 1992), 21.3 °C, Liquid Molar Volume = 0.1507 cu m/kmol; Heat of Fusion @ Melting Point = 1.60E+7 J/kmol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Anethol
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Citations

For This Compound
7,070
Citations
NL Sitnikova, R Sprik, G Wegdam, E Eiser - Langmuir, 2005 - ACS Publications
… We checked the trans-anethol oil (molecular formula C 10 H 12 O) for traces of cis-anethol by gas chromatography and NMR spectroscopy. Only a very low concentration of cis-anethol …
Number of citations: 125 pubs.acs.org
S Han, T Yao, X Zhang, L Gan, C Zhu, H Yu… - International journal of …, 2009 - Elsevier
This study has explored the use of lipid-based formulations to enhance the oral bioavailability of the poorly water-soluble drug anethol trithione (ATT), and compared the performance of …
Number of citations: 104 www.sciencedirect.com
L Blavi, D Solà-Oriol, JJ Mallo… - Journal of animal …, 2016 - academic.oup.com
… flavored feed additive containing >25% anethol and cinnamaldehyde and >10% eugenol; … or absence of 3 major volatile compounds (anethol, cinnamaldehyde, and eugenol) in …
Number of citations: 33 academic.oup.com
HM Alvarez, DP Barbosa, AT Fricks… - … process research & …, 2006 - ACS Publications
A novel experimental procedure to obtain carbonyl compounds under microwave irradiation from activated olefins and supported iodobenzene diacetate is described. By varying the …
Number of citations: 56 pubs.acs.org
M Matboli, AH Hasanin, S Hamady, E Khairy… - Biomedicine & …, 2022 - Elsevier
Myocardial ischemia‑reperfusion injury (MI/R) is considered a main risk factor for global cardiac mortality and morbidity, for which no effective treatment exists. Both inflammation and …
Number of citations: 7 www.sciencedirect.com
NA Milas - Journal of the American Chemical Society, 1930 - ACS Publications
… of anethol and of other related substances, two main reactions should be considered: the reaction between active molecules of anethol and oxygen and that between active anethol …
Number of citations: 17 pubs.acs.org
WH Perkin - Journal of the Chemical Society, 1877 - pubs.rsc.org
… to be perfectly pure anethol. The oily … from anethol, which is excessively soluble in it. I am, therefore, unable to judgc whether it is a liquid modification of that substance, or simply anethol …
Number of citations: 21 pubs.rsc.org
JM Warnet, MO Christen, M Thevenin… - Pharmacology & …, 1989 - Wiley Online Library
Anethol dithiolthione (ADT), usually prescribed as a choleretic drug, when given orally 1 hour prior to acetaminophen (AAP) (450 mg/kg intraperitoneally) in Swiss female mice, …
Number of citations: 26 onlinelibrary.wiley.com
Z Ghasemi, M Hassanpour-Ezatti, M Kamalinejad… - Fitoterapia, 2011 - Elsevier
… anethol, as the major component of essential oil of anise, on nerve cells. Despite the pervasive effects of anethol… Therefore, to have a more direct evidence of the cellular effect of anethol…
Number of citations: 16 www.sciencedirect.com
M Li, Y Wakata, H Zeng, C Sun - Journal of Colloid and Interface Science, 2023 - Elsevier
… We wonder the proportion of the trans-anethol phase present in the form of mesoscopic droplets in the ternary solution. The volume fraction of trans-anethol in the form of mesoscopic …
Number of citations: 3 www.sciencedirect.com

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